molecular formula C7H16O2Si B12648985 1,11-Diethoxysilacyclobutane CAS No. 74861-46-4

1,11-Diethoxysilacyclobutane

Cat. No.: B12648985
CAS No.: 74861-46-4
M. Wt: 160.29 g/mol
InChI Key: YFEZFCSPMTUEON-UHFFFAOYSA-N
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Description

1,11-Diethoxysilacyclobutane is a silacyclobutane derivative characterized by two ethoxy (-OCH₂CH₃) substituents attached to the silicon atom within a four-membered cyclobutane ring. Silacyclobutanes are of significant interest in organosilicon chemistry due to their strained ring structures, which confer high reactivity in ring-opening polymerizations and cross-coupling reactions.

Properties

CAS No.

74861-46-4

Molecular Formula

C7H16O2Si

Molecular Weight

160.29 g/mol

IUPAC Name

1,1-diethoxysiletane

InChI

InChI=1S/C7H16O2Si/c1-3-8-10(9-4-2)6-5-7-10/h3-7H2,1-2H3

InChI Key

YFEZFCSPMTUEON-UHFFFAOYSA-N

Canonical SMILES

CCO[Si]1(CCC1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,11-Diethoxysilacyclobutane can be synthesized through various methods. One common approach involves the reaction of diethoxysilane with cyclobutene under controlled conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, to facilitate the formation of the silacyclobutane ring .

Industrial Production Methods

Industrial production of 1,11-Diethoxysilacyclobutane often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,11-Diethoxysilacyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,11-Diethoxysilacyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,11-Diethoxysilacyclobutane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other atoms, leading to the formation of new compounds. The ethoxy groups can also participate in reactions, contributing to the compound’s reactivity. The pathways involved in these reactions include ring-opening and ring-expansion processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between 1,11-Diethoxysilacyclobutane and related silacyclobutanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Silicon CAS Number Key Properties/Applications
1,11-Diethoxysilacyclobutane C₆H₁₂O₂Si 144.25 (calculated) Two ethoxy (-OCH₂CH₃) Not available High reactivity for hydrolysis; potential polymer precursor
1,1-Dimethyl-1-silacyclobutane C₅H₁₂Si 100.23 Two methyl (-CH₃) 2295-12-7 Lower polarity; used in ring-opening reactions to form linear polysilanes
1-Methyl-1-silacyclobutane C₄H₁₀Si 86.21 One methyl (-CH₃) 765-33-3 Smaller molecular size; applications in thin-film deposition

Structural and Reactivity Analysis:

Substituent Effects :

  • Ethoxy Groups : The ethoxy substituents in 1,11-Diethoxysilacyclobutane increase its electrophilicity at silicon, facilitating nucleophilic attack (e.g., by water or alcohols) compared to methyl-substituted analogs. This property is critical for applications in sol-gel processes or silicone resin synthesis.
  • Methyl Groups : In 1,1-Dimethyl-1-silacyclobutane and 1-Methyl-1-silacyclobutane , the electron-donating methyl groups stabilize the silicon atom, reducing ring strain and slowing hydrolysis. These compounds are more suited for controlled polymerization or as stable intermediates in organic synthesis.

Thermal Stability: Methyl-substituted silacyclobutanes exhibit greater thermal stability due to reduced ring strain and stronger Si-C bonds. Ethoxy-substituted derivatives may decompose at lower temperatures, releasing ethanol during ring-opening reactions.

Applications :

  • 1,11-Diethoxysilacyclobutane : Likely employed in silicone elastomers or coatings where controlled hydrolysis is required.
  • 1,1-Dimethyl-1-silacyclobutane : Used in synthesizing polysilanes via ring-opening metathesis polymerization (ROMP) .
  • 1-Methyl-1-silacyclobutane : Applied in chemical vapor deposition (CVD) for silicon-containing thin films .

Research Findings and Limitations

  • Synthesis Challenges : Ethoxy-substituted silacyclobutanes are less documented than methyl analogs, suggesting synthetic hurdles such as sensitivity to moisture during preparation.
  • Data Gaps: No direct studies on 1,11-Diethoxysilacyclobutane’s reactivity or spectroscopic data (e.g., NMR, IR) were found in the evidence. Comparisons rely on structural analogs and inferred behavior.
  • Safety Considerations: Silacyclobutanes are generally hazardous due to their reactivity. Ethoxy derivatives may pose flammability risks from released ethanol during decomposition.

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